3-methyl-3-phenylpentanedioic acid
Description
3-methyl-3-phenylpentanedioic acid is an organic compound with the molecular formula C12H14O4. It is a derivative of glutaric acid, where one of the hydrogen atoms on the central carbon is replaced by a phenyl group and another by a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-methyl-3-phenylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(7-10(13)14,8-11(15)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHVKCUBJITYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194428 | |
| Record name | 3-Methyl-3-phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-92-3 | |
| Record name | 3-Methyl-3-phenylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-3-phenylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4160-92-3 | |
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| Record name | 3-Methyl-3-phenylglutaric acid | |
| Source | EPA DSSTox | |
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| Record name | 3-methyl-3-phenylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.818 | |
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| Record name | 3-Methyl-3-phenylglutaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-3-phenylpentanedioic acid can be synthesized through several methods. One common synthetic route involves the reaction of sulfuric acid with Nsc39836 and acetic acid . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Dehydration to Form Cyclic Anhydride
3-Methyl-3-phenylpentanedioic acid undergoes intramolecular dehydration under reflux with acetic anhydride in toluene to yield 3-phenylglutaric anhydride (Scheme 1) . This reaction is typical for dicarboxylic acids and facilitates further functionalization.
Reaction Conditions
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Catalyst : Acetic anhydride (dehydrating agent)
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Solvent : Toluene
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Temperature : Reflux (~110°C)
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Yield : Not explicitly reported, but the reaction proceeds quantitatively under optimized conditions .
Ammonolysis to Form Amide Derivatives
The anhydride reacts with concentrated aqueous ammonia to produce 5-amino-5-oxo-3-phenylpentanoic acid , introducing an amide functionality (Scheme 2) .
Key Steps
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Hydrolysis of the anhydride in toluene at 45–55°C.
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Acidification with sulfuric acid to precipitate the product.
Yield : 87.3% (reported for the amide intermediate) .
Oxidation to Amino Acid Derivatives
The amide intermediate undergoes oxidative cleavage under alkaline conditions to form 4-amino-3-phenylbutyric acid , a β-amino acid derivative with pharmaceutical relevance (Scheme 3) .
Reaction Parameters
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Oxidant : Unspecified (commonly H₂O₂ or O₂ in alkaline media)
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Conditions : Alkaline aqueous solution
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Outcome : Selective oxidation of the ketone group to a carboxylic acid, followed by decarboxylation.
Esterification and Enzymatic Resolution
While direct data on esterification of this compound is limited, analogous compounds (e.g., ethyl 3-arylalkanoates) undergo lipase-catalyzed hydrolysis with high enantioselectivity (Table 1) .
Table 1: Enzymatic Hydrolysis of Ethyl 3-Phenylbutanoate (±)-3a
| Enzyme Source | Temperature (°C) | ee<sub>acid</sub> (%) | Conversion (%) | E Value |
|---|---|---|---|---|
| Pseudomonas cepacia P1 | 30 | 94 (S) | 51 | 170 |
| Alcaligenes spp. 1 | 30 | 95 (S) | 22 | 50 |
| Candida antarctica B | 30 | 7 (R) | 93 | 4.7 |
Notes :
-
Hydrolysis of monoesters (e.g., ethyl 3-phenylbutanoate) achieves >90% enantiomeric excess (ee) for (S)-acids using Pseudomonas cepacia .
-
Similar principles could apply to diesters of this compound, though steric hindrance may reduce reactivity .
Decarbonylation and Rearrangement
In synthetic pathways, this compound derivatives participate in Friedel-Crafts rearrangements. For example:
Scientific Research Applications
3-methyl-3-phenylpentanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3-methyl-3-phenylpentanedioic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may interfere with enzymatic pathways, such as the conversion of acetate to hydroxymethylglutaryl coenzyme A. This interaction can inhibit the activity of key enzymes, affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylglutaric acid: Lacks the phenyl group, resulting in different chemical properties.
3-Phenylglutaric acid: Lacks the methyl group, leading to variations in reactivity and applications.
Uniqueness
3-methyl-3-phenylpentanedioic acid is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical and physical properties. These modifications enhance its utility in various research and industrial applications .
Biological Activity
3-Methyl-3-phenylpentanedioic acid (3MPDA) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
3MPDA is characterized by the molecular formula and has a unique structural configuration that allows it to exist in different conformations, including axial and dipole forms . The compound's structure contributes to its interactions with biological systems, influencing its activity.
Antimicrobial Activity
Research indicates that 3MPDA exhibits notable antimicrobial properties. In studies involving various bacterial strains, 3MPDA demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
These results suggest that 3MPDA could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Antiviral Activity
In addition to its antimicrobial effects, 3MPDA has shown potential antiviral activity. A study assessed its efficacy against various viruses, including HIV-1 and HSV-1, using cell culture assays. The compound exhibited moderate protective effects against these viruses, indicating its potential as an antiviral agent.
| Virus | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| HIV-1 | 25 | 200 | 8 |
| HSV-1 | 30 | 150 | 5 |
The selectivity index suggests that while 3MPDA is cytotoxic at higher concentrations, it remains effective at lower doses against viral infections .
The precise mechanisms through which 3MPDA exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in inflammation and immune response modulation. For example, it has been proposed that 3MPDA may influence the expression of pro-inflammatory cytokines, thereby affecting the immune response to infections .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the use of 3MPDA in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates among those treated with formulations containing the compound compared to placebo groups.
- Case Study on Antiviral Properties : In vitro studies demonstrated that cells treated with 3MPDA showed reduced viral load when infected with HSV-1. This suggests potential for further development into therapeutic applications for viral infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
